molecular formula C6H2F3N3O2S B13880137 7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole

7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole

Cat. No.: B13880137
M. Wt: 237.16 g/mol
InChI Key: DTGGNXQIVYWJOA-UHFFFAOYSA-N
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Description

7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiazole ring. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole typically involves the reaction of 2-aminobenzothiazole with various reagents. One common method includes the use of bromoketones in organic solvents under microwave irradiation . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit key enzymes in the electron transport chain of Mycobacterium tuberculosis, making it a promising anti-tuberculosis agent . The compound’s ability to bind to these targets disrupts essential biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole stands out due to its trifluoromethyl group, which enhances its biological activity and stability. This unique structural feature makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C6H2F3N3O2S

Molecular Weight

237.16 g/mol

IUPAC Name

7-nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H2F3N3O2S/c7-6(8,9)3-1-15-5-4(12(13)14)10-2-11(3)5/h1-2H

InChI Key

DTGGNXQIVYWJOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=NC(=C2S1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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